![molecular formula C16H29N3O2 B2815685 tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 2126178-85-4](/img/structure/B2815685.png)
tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate” is a complex organic molecule. It contains a diazabicyclo[3.2.1]octane core, which is a bicyclic structure with two nitrogen atoms. This core is substituted with a tert-butyl carboxylate group and a piperidin-4-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic core, followed by the introduction of the substituent groups. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The diazabicyclo[3.2.1]octane core of the molecule is a bicyclic structure with two nitrogen atoms. The tert-butyl carboxylate group is an ester, which is a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The piperidin-4-yl group is a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ester group could undergo hydrolysis or transesterification reactions. The nitrogen atoms in the bicyclic core and the piperidine ring could potentially participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeted Inhibition : tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (referred to as Compound 1 ) has shown promise as an inhibitor. For instance, it inhibits tyrosine kinase enzymes, which play a crucial role in intracellular signal transduction . Additionally, it has been explored as an inhibitor of histone methyltransferase EZH2, a potential oncology target .
- Antibacterial Agents : Arylurea derivatives containing the piperidin-4-ylcarbamate moiety exhibit high antimicrobial activity. Compound 44, derived from this scaffold, shows selectivity over mammalian cells and no hemolytic properties .
Inflammation and Immune Response
- NLRP3 Inflammasome Modulation : Researchers have used a pharmacophore-hybridization strategy to combine the structure of tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate with other substructures to develop NLRP3 inflammasome inhibitors . These compounds hold promise for managing inflammatory conditions.
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 8-piperidin-4-yl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-16(2,3)21-15(20)18-10-13-4-5-14(11-18)19(13)12-6-8-17-9-7-12/h12-14,17H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRNKKSCMVBHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2C3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.